molecular formula C17H19NO3S B2909686 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034349-81-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2909686
CAS RN: 2034349-81-8
M. Wt: 317.4
InChI Key: RSIZSFAXQUKFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as PXS4728A and belongs to the class of small molecule inhibitors.

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a hormone that plays a role in inflammation and fibrosis. By inhibiting this enzyme, N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide reduces inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in the liver, lung, and kidney. In addition, this compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to reduce amyloid beta peptide production in the brain, indicating its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide in lab experiments is its specificity for the enzyme 11β-HSD1. This allows for targeted inhibition of this enzyme, reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in lab experiments.

Future Directions

There are several future directions for the study of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of 11β-HSD1, which may have improved therapeutic efficacy. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential use of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide in combination with other therapies, such as anti-inflammatory drugs and anti-fibrotic agents, should also be explored.

Synthesis Methods

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide.

Scientific Research Applications

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment for various diseases such as non-alcoholic steatohepatitis (NASH), pulmonary fibrosis, and diabetic nephropathy. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of amyloid beta peptides, which are thought to play a role in the development of the disease.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(18-12-17(20)6-8-21-9-7-17)14-3-1-13(2-4-14)15-5-10-22-11-15/h1-5,10-11,20H,6-9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIZSFAXQUKFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.